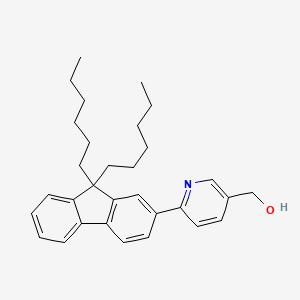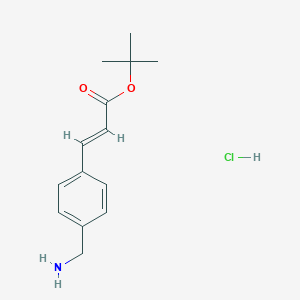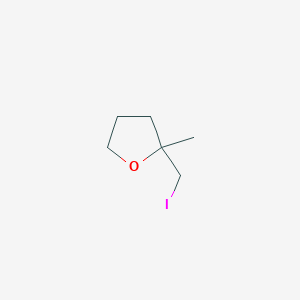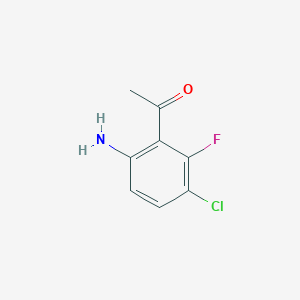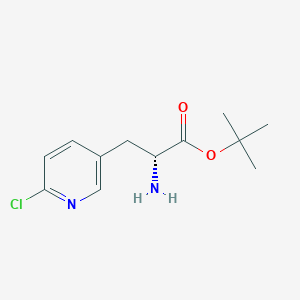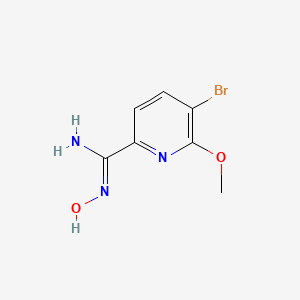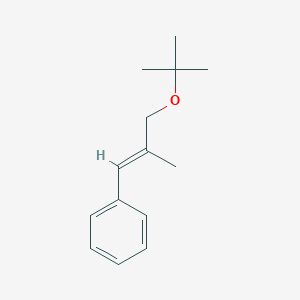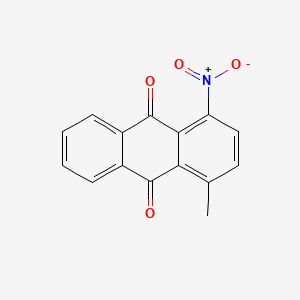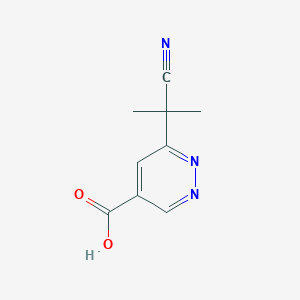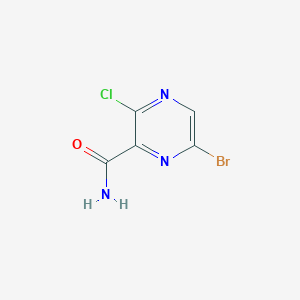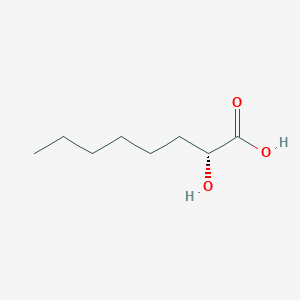
(R)-2-Hydroxycaprylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxycaprylic acid can be achieved through several methods, including:
Enzymatic Resolution: This method involves the use of lipases to selectively hydrolyze racemic mixtures of esters, yielding the desired ®-enantiomer.
Chemical Synthesis: A common approach involves the reduction of 2-ketooctanoic acid using chiral catalysts to obtain the ®-2-Hydroxycaprylic acid.
Industrial Production Methods: Industrial production often relies on biocatalysis due to its high enantioselectivity and environmentally friendly nature. Enzymes such as lipases and dehydrogenases are employed to produce ®-2-Hydroxycaprylic acid at a larger scale, ensuring high purity and yield.
Types of Reactions:
Oxidation: ®-2-Hydroxycaprylic acid can undergo oxidation to form 2-ketooctanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to octanoic acid using reducing agents like lithium aluminum hydride.
Esterification: Reaction with alcohols in the presence of acid catalysts can form esters, which are useful in various applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Sulfuric acid as a catalyst with the corresponding alcohol.
Major Products:
Oxidation: 2-Ketooctanoic acid.
Reduction: Octanoic acid.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry: ®-2-Hydroxycaprylic acid is used as a chiral building block in the synthesis of complex molecules. Its enantiomeric purity is crucial for the production of pharmaceuticals and agrochemicals.
Biology: In biological research, ®-2-Hydroxycaprylic acid serves as a substrate for studying enzyme specificity and activity, particularly in the context of fatty acid metabolism.
Medicine: The compound has potential therapeutic applications due to its role in metabolic pathways. It is being investigated for its effects on lipid metabolism and its potential use in treating metabolic disorders.
Industry: In the cosmetic industry, ®-2-Hydroxycaprylic acid is valued for its moisturizing and exfoliating properties. It is also used in the production of biodegradable polymers and surfactants.
Mechanism of Action
®-2-Hydroxycaprylic acid exerts its effects primarily through its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate for enzymes such as dehydrogenases and lipases, influencing various metabolic pathways. The hydroxyl group at the second carbon position plays a crucial role in its reactivity and interaction with these enzymes.
Comparison with Similar Compounds
2-Hydroxycaprylic acid (racemic mixture): Contains both ®- and (S)-enantiomers.
2-Hydroxydecanoic acid: Similar structure but with a longer carbon chain.
2-Hydroxyhexanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness: ®-2-Hydroxycaprylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its enantiomeric purity is essential for applications requiring high specificity, such as in pharmaceuticals and enzymatic studies.
Properties
CAS No. |
30117-44-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2R)-2-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
JKRDADVRIYVCCY-SSDOTTSWSA-N |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)O |
Canonical SMILES |
CCCCCCC(C(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


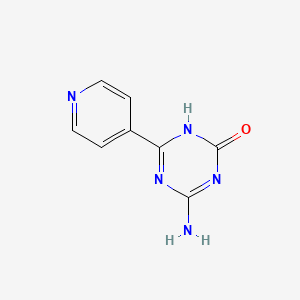

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
